molecular formula C10H16N2 B7807058 Hydrazine, 1-(4-isopropylbenzyl)- CAS No. 51860-03-8

Hydrazine, 1-(4-isopropylbenzyl)-

Cat. No. B7807058
CAS RN: 51860-03-8
M. Wt: 164.25 g/mol
InChI Key: HWYNHHNNZIWSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Hydrazine, 1-(4-isopropylbenzyl)-” is a chemical compound with the molecular formula C10H16N2 . It is a type of hydrazine, a class of compounds that contain two nitrogen atoms linked by a single covalent bond .


Synthesis Analysis

Hydrazine can be synthesized through various methods. One such method involves the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate . The resulting benzophenone azine undergoes hydrolysis to afford hydrazine and benzophenone .


Molecular Structure Analysis

The molecular structure of “Hydrazine, 1-(4-isopropylbenzyl)-” consists of a hydrazine group (two nitrogen atoms linked by a single covalent bond) attached to a 4-isopropylbenzyl group .


Chemical Reactions Analysis

Hydrazine compounds, including “Hydrazine, 1-(4-isopropylbenzyl)-”, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a base and heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Hydrazine, 1-(4-isopropylbenzyl)-” can be found in various databases such as PubChem .

Mechanism of Action

The mechanism of action of hydrazine compounds involves the formation of a hydrazone through a reaction similar to imine formation. The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .

Safety and Hazards

Hydrazine compounds, including “Hydrazine, 1-(4-isopropylbenzyl)-”, can pose significant health risks upon exposure. They can have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems .

Future Directions

The future directions of research on hydrazine compounds could involve the development of new synthetic protocols and the exploration of their medicinal aspects . Additionally, the development of next-generation fluorescent probes could allow for the full traceability of hydrazine in various environments .

properties

IUPAC Name

(4-propan-2-ylphenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNHHNNZIWSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199822
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, 1-(4-isopropylbenzyl)-

CAS RN

51860-03-8
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.